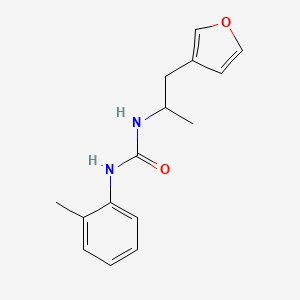
1-(difluoromethyl)-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). This group is interesting because it can significantly alter the physical and chemical properties of the molecules it’s part of .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of interest in recent years. One common method involves the use of difluoromethylation reagents, which can transfer a CF2H group to a variety of substrates .Molecular Structure Analysis
The difluoromethyl group is capable of forming hydrogen bonds, which can have a significant impact on the molecular structure of the compound it’s part of .Chemical Reactions Analysis
Difluoromethyl compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic, nucleophilic, radical, and cross-coupling reactions .Physical And Chemical Properties Analysis
The presence of a difluoromethyl group can significantly alter the physical and chemical properties of a compound. For example, it can affect the compound’s solubility, metabolic stability, and lipophilicity .Aplicaciones Científicas De Investigación
Fluorinated Peptide and Protein Materials
Fluorination of biomacromolecules has gained prominence. By rationally introducing fluorine into protein and peptide sequences, scientists aim to enhance chemical stability, thermostability, and bioactivity. Applications include biomimetic therapeutics, drug delivery vehicles, and bioimaging agents .
Late-Stage Difluoromethylation in Organic Synthesis
Researchers investigate methods to introduce difluoromethyl groups into complex molecules. For instance, N-heterocyclic carbene (NHC) silver complexes allow in situ generation of difluoromethylated species. These reactions find applications in synthetic chemistry and material science .
Computational Chemistry and Molecular Docking
Molecular docking studies reveal the binding affinity of 1-(difluoromethyl)-1H-imidazol-2-amine with specific targets. Negative interaction scores indicate stable binding. Such computational insights guide drug design and optimization .
Fluorescent Probes and Imaging Agents
Fluorinated compounds serve as excellent fluorescent probes due to their sensitivity and selectivity. Researchers use them to study cellular processes, detect specific molecules, and visualize biological events at the cellular level .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(difluoromethyl)imidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3/c5-3(6)9-2-1-8-4(9)7/h1-3H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEZIRJOKLRUDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)N)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-imidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)

![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)

methyl]piperazine](/img/structure/B2401170.png)


![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)
![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2401181.png)
![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)